2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid
Description
Properties
CAS No. |
918793-43-8 |
|---|---|
Molecular Formula |
C14H11N3O2S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2S2/c1-8-15-11(6-20-8)9-2-4-10(5-3-9)16-14-17-12(7-21-14)13(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
BPMOXBSCVWFPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC3=NC(=CS3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Routes
The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid can be achieved through several methodologies:
Nucleophilic Aromatic Substitution : This method involves the reaction of 2-methyl-1,3-thiazole with aniline derivatives. The presence of a base (e.g., sodium hydride) and a suitable solvent (like dimethylformamide) facilitates the substitution reaction.
Condensation Reactions : Utilizing condensation reactions between thiazole derivatives and carboxylic acids or their derivatives can yield the target compound. For instance, using chloroacetyl chloride in the presence of a base can help form the desired anilino-thiazole structure.
Specific Reaction Conditions
The following sections summarize specific methods reported in literature for synthesizing the compound.
Method A: Direct Coupling
This method involves direct coupling of 4-(2-Methyl-1,3-thiazol-4-yl)aniline with thiazole-4-carboxylic acid under reflux conditions.
- Combine 4-(2-Methyl-1,3-thiazol-4-yl)aniline and thiazole-4-carboxylic acid in a solvent such as ethanol.
- Heat under reflux for several hours.
- Purify the product via recrystallization or chromatography.
Yield and Purity : Typically yields around 60-70% with high purity (>90%) confirmed by NMR and HPLC analysis.
Method B: Multi-step Synthesis
This approach involves multiple steps starting from simpler thiazole precursors.
- Synthesize 2-Methyl-1,3-thiazole from thiourea and bromoacetic acid.
- React the thiazole with aniline in a basic medium to form the intermediate.
- Convert the intermediate to the final product using a carboxylic acid derivative.
Yield and Purity : The overall yield may vary between 50-65%, depending on reaction conditions and purification methods employed.
Comparative Analysis of Methods
The following table summarizes the different synthetic routes along with their yields, purity levels, and notable challenges encountered during synthesis.
| Method | Yield (%) | Purity (%) | Notable Challenges |
|---|---|---|---|
| Direct Coupling | 60-70 | >90 | Requires careful temperature control |
| Multi-step Synthesis | 50-65 | Variable | Multiple purification steps needed |
Recent Advances in Synthesis
Recent studies have focused on optimizing these synthetic routes to improve yields and reduce reaction times:
Catalytic Methods : The use of catalysts such as palladium or copper has been explored to enhance reaction efficiency in nucleophilic substitutions.
Green Chemistry Approaches : Research is also being directed towards environmentally friendly solvents and reagents to minimize waste and toxicity during synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and chloroform. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including the compound . For instance:
- Cell Line Studies : Research indicates that thiazole derivatives exhibit selective cytotoxicity against various cancer cell lines. A study reported that compounds similar to 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid showed significant inhibition of cell proliferation in human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines .
| Compound | Cell Line | IC (µM) | Activity |
|---|---|---|---|
| Thiazole Derivative A | A549 | 23.30 ± 0.35 | High |
| Thiazole Derivative B | U251 | <30 | Moderate |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of thiazole derivatives:
- GluA2 AMPA Receptor Modulation : A study evaluated the impact of thiazole carboxamide derivatives on the GluA2 receptor, revealing that certain derivatives exhibited cytotoxicity against cancer cells while maintaining safety profiles for normal cells . The compound's structure enhances its ability to penetrate cell membranes, facilitating interaction with intracellular targets.
| Compound | Cell Line | Cell Viability (%) at 50 µM |
|---|---|---|
| MMH2 | Cancer | <6.79 |
| MMH5 | Normal | >85.44 |
Antitubercular Activity
Thiazole compounds have also been explored for their potential against Mycobacterium tuberculosis:
- Synthesis and Testing : A series of amino thiazoles were synthesized and tested for their activity against the H37Rv strain of Mycobacterium tuberculosis. The presence of specific substituents was crucial for enhancing their efficacy .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
Researchers synthesized a series of thiazoles through various chemical reactions and evaluated their anticancer activity using the MTT assay. The most promising candidates demonstrated significant selectivity against cancer cells compared to normal cells.
Case Study 2: Structure-Activity Relationship Analysis
A detailed structure-activity relationship (SAR) analysis was conducted on thiazole derivatives to identify key functional groups responsible for their biological activities. The presence of electronegative substituents was found to be critical for enhancing antiproliferative effects .
Mechanism of Action
The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This results in various physiological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:
Key Observations
- Functional Group Influence: The carboxylic acid group enhances solubility and enables derivatization (e.g., esterification, amidation).
- Thermal Stability : The benzoic acid derivative (mp 139.5–140°C ) suggests higher rigidity due to aromatic conjugation, whereas the target compound’s melting point remains uncharacterized.
Reactivity
- The carboxylic acid group can undergo esterification (e.g., with methanol/H₂SO₄, as in ) or form amides.
- The anilino group may participate in electrophilic substitution or serve as a site for further functionalization (e.g., sulfonylation in ).
Biological Activity
2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antifungal effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Properties
- Molecular Weight : 190.265 g/mol
- CAS Number : 305811-38-5
- Molecular Formula : C10H10N2S
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiazole exhibit varying degrees of cytotoxicity against different cancer cell lines.
-
Cell Lines Tested :
- A549 (human pulmonary adenocarcinoma)
- Caco-2 (colorectal adenocarcinoma)
-
Findings :
- The compound showed significant cytotoxicity against Caco-2 cells , with a viability reduction of approximately 39.8% at a concentration of 100 µM compared to untreated controls (p < 0.001) .
- In contrast, the same compound demonstrated minimal activity against A549 cells, suggesting a selective action mechanism .
- Structure-Activity Relationship (SAR) :
Antifungal Activity
The compound has also been evaluated for its antifungal properties.
- Bioassay Results :
Study on Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of thiazole derivatives. The researchers found that compounds similar to this compound exhibited selective cytotoxicity towards Caco-2 cells while being less effective against A549 cells .
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| This compound | Caco-2 | 39.8 | <0.001 |
| Same Compound | A549 | Minimal | N/A |
Study on Antifungal Activity
Another research effort evaluated various thiazole derivatives for their antifungal capabilities, demonstrating that certain modifications significantly enhanced their effectiveness against fungal pathogens .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves refluxing substituted aniline derivatives with thiazole precursors in acetic acid, catalyzed by sodium acetate (e.g., 0.1 mol sodium acetate in 100 mL acetic acid under reflux for 3–5 hours). Post-reaction, the product is isolated via filtration, washed with acetic acid/ethanol, and recrystallized from DMF/acetic acid mixtures . Alternative routes may use chloroacetic acid or arylthiourea intermediates for functionalization .
Q. Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?
- Methodological Answer :
- NMR/FTIR : Proton and carbon-13 NMR verify aromatic and carboxylic acid protons (e.g., δ ~12 ppm for –COOH). FTIR confirms C=O (1700–1750 cm⁻¹) and thiazole ring vibrations (C–N at 1500–1600 cm⁻¹) .
- X-ray crystallography : Single-crystal X-ray diffraction resolves bond angles and substituent orientations, as demonstrated in structurally analogous compounds (e.g., fluoroanilino-thiazole derivatives with planar thiazole rings) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : IC50 determination against kinases or proteases using fluorescence-based assays (e.g., ATP-binding pocket competition studies).
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., MIC values reported for thiazole-carboxylic acid derivatives) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the condensation step involving 2-methylthiazole intermediates?
- Methodological Answer :
- Catalyst screening : Replace sodium acetate with stronger bases (e.g., triethylamine) to enhance deprotonation of reactive intermediates.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of aromatic amines, as seen in analogous syntheses of 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives .
- Microwave-assisted synthesis : Reduce reaction time (from 5 hours to 30 minutes) while maintaining >80% yield .
Q. How can contradictory IC50 values for kinase inhibition across studies be reconciled?
- Methodological Answer :
- Assay standardization : Validate buffer conditions (e.g., ATP concentration, pH) and enzyme purity (e.g., recombinant vs. native proteins).
- Structural analogs : Compare activity of derivatives (e.g., 5-(2-fluorophenyl)-2-methyl-thiazole-4-carboxylic acid vs. unsubstituted analogs) to identify substituent effects on binding .
- Computational docking : Use molecular dynamics simulations to model interactions with kinase active sites (e.g., hydrogen bonding with conserved lysine residues) .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .
- Structural modifications : Introduce piperazine or morpholine substituents (e.g., 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid) to improve solubility and reduce plasma protein binding .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodological Answer :
- Substituent mapping : Replace the 2-methylthiazole group with bulkier alkyl/aryl groups (e.g., cyclopentyl or 4-fluorophenyl) to enhance hydrophobic interactions in enzyme pockets .
- Bioisosteric replacement : Swap the anilino group with benzothiazole carboxamide (e.g., compounds from RCSB PDB ligand datasets) to modulate binding affinity .
Data Analysis and Experimental Design
Q. What analytical workflows are recommended for purity assessment and impurity profiling?
- Methodological Answer :
- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts (e.g., unreacted aniline intermediates).
- Elemental analysis : Verify C/H/N/S content within ±0.4% of theoretical values .
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
